molecular formula C18H29N5O3 B5539301 8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5539301
M. Wt: 363.5 g/mol
InChI Key: KPUUUEUQKKTUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H29N5O3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.22703980 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists

Compounds similar to 8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Synthesis of Oxime Derivatives

Research on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives has been conducted, leading to the synthesis of novel compounds that could have potential applications in various scientific fields (Rahman et al., 2013).

Antihypertensive Activity

Studies have been conducted on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, indicating the potential of such structures in developing new antihypertensive agents (Caroon et al., 1981).

Drug Discovery Scaffolds

Research into the synthesis of novel natural product-inspired scaffolds for drug discovery has been carried out. These scaffolds, including the diazaspiro[5.5]undecane ring system, have been designed for ease of conversion to a lead generation library, highlighting their importance in medicinal chemistry (Jenkins et al., 2009).

Spirocyclization of Pyridine Substrates

Studies on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates have been reported. This research demonstrates an efficient method for constructing diazaspiro[5.5]undecane derivatives, which could be useful in various scientific applications (Parameswarappa & Pigge, 2011).

Properties

IUPAC Name

8-(2-amino-6-methoxypyrimidin-4-yl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-25-10-4-9-23-13-18(7-5-16(23)24)6-3-8-22(12-18)14-11-15(26-2)21-17(19)20-14/h11H,3-10,12-13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUUUEUQKKTUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCCN(C2)C3=CC(=NC(=N3)N)OC)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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